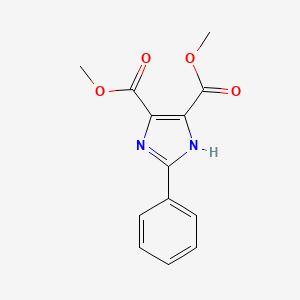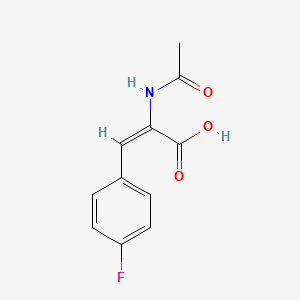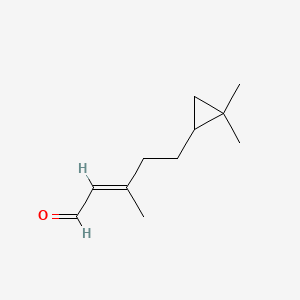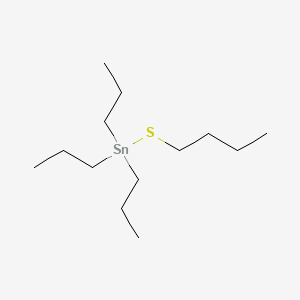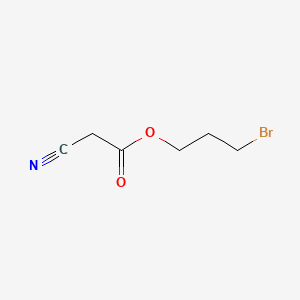![molecular formula C12H7FN2S B13808826 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)
5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted pyridine rings.
科学的研究の応用
5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
2-(Pyridin-4-yl)benzo[d]thiazole: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
5-Fluoro-2-(pyridin-3-yl)benzo[d]thiazole: Similar structure but with the pyridine ring attached at a different position, potentially altering its properties.
5-Fluoro-2-(pyridin-4-yl)benzothiazole: Similar but without the fused benzene ring, which may influence its stability and reactivity.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions. This unique feature also contributes to its potential as a pharmacophore in drug design, offering improved binding affinity and specificity for target molecules.
特性
分子式 |
C12H7FN2S |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
5-fluoro-2-pyridin-4-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H7FN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H |
InChIキー |
CSJHWYILZITNBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)N=C(S2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



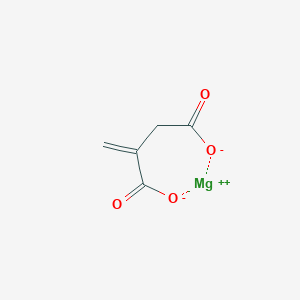
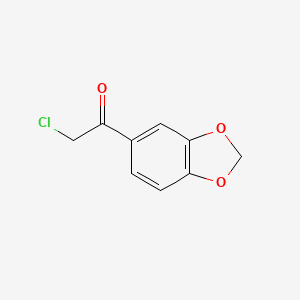
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
